Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-
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Overview
Description
Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- is a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which combines a pyridine ring with a 1,3,4-oxadiazole moiety. The presence of the chloro and phenyl groups further enhances its chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with a suitable oxadiazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the phenyl group into the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield. The choice of reagents, catalysts, and solvents is crucial to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism by which Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-chloro-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-
- Pyridine, 2-chloro-5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-
- Pyridine, 2-chloro-5-[(5-phenyl-1,2,4-oxadiazol-2-yl)methyl]-
Uniqueness
Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the pyridine ring with the 1,3,4-oxadiazole moiety and the presence of the phenyl group make it particularly versatile in various applications .
Properties
CAS No. |
846548-87-6 |
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Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10ClN3O/c15-12-7-6-10(9-16-12)8-13-17-18-14(19-13)11-4-2-1-3-5-11/h1-7,9H,8H2 |
InChI Key |
NPGBTYLEHLYKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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